Predicted LogP and Aqueous Solubility Differentiation from De‑nitro or De‑methyl Analogs
The 2‑methyl‑5‑nitro substitution pattern yields a predicted ACD/LogP of 1.79 for the target compound, which is 0.8–1.2 log units higher than the unsubstituted benzenesulfonylpiperazine (calculated ACD/LogP ≈ 1.0) but lower than the 2,5‑dichloro analog (calculated ACD/LogP ≈ 2.4) . This moderate lipophilicity, combined with a polar surface area of 104 Ų, positions the compound in a favorable CNS drug‑like space (Rule‑of‑5 violations = 0) distinct from both more polar and more lipophilic comparators .
| Evidence Dimension | Predicted octanol–water partition coefficient (ACD/LogP) and PSA |
|---|---|
| Target Compound Data | ACD/LogP = 1.79; PSA = 104 Ų; H‑bond donors = 1; H‑bond acceptors = 7 |
| Comparator Or Baseline | 1-(Phenylsulfonyl)piperazine (ACD/LogP ≈ 1.0, PSA ≈ 75 Ų); 1-(2,5-Dichlorophenylsulfonyl)piperazine (ACD/LogP ≈ 2.4, PSA ≈ 75 Ų) |
| Quantified Difference | Δ LogP ≈ +0.8 (vs. unsubstituted) and –0.6 (vs. dichloro); Δ PSA ≈ +29 Ų |
| Conditions | In silico predictions using ACD/Labs Percepta v14.00; pH 7.4 |
Why This Matters
The distinct LogP–PSA balance determines membrane permeability and CNS multiparameter optimization (MPO) scores, making the target compound a more appropriate starting point for CNS‑exposed PDE7 or kinase inhibitors than either excessively polar or lipophilic analogs.
